Azure A

概要

説明

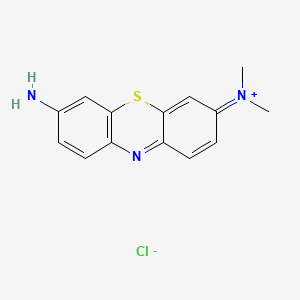

アズールAは、化学式C₁₄H₁₄ClN₃S を持つ有機化合物です。 淡青色から濃い青色の染料であり、生物学的染色やムコ多糖のスクリーニングテストに一般的に使用されます 。 アズールAはまた、血液塗抹標本中のリソソーム染色に使用され、ギムザ染色によく使用されます .

準備方法

合成経路と反応条件

アズールAは、N,N-ジメチル-p-フェニレンジアミン を硫黄の存在下で酸化することにより合成できます。 反応は通常、塩酸 を触媒として使用し、高温で実施されます .

工業生産方法

工業的には、アズールAは同様の合成経路で、より大規模に製造されます。 このプロセスでは、反応条件を慎重に制御することで、最終生成物の収率と純度を高めます。 その後、再結晶化などの適切な方法で精製して、所望の品質を得ます .

化学反応の分析

反応の種類

アズールAは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アズールAの酸化は、さまざまな酸化された誘導体の形成につながる可能性がありますが、還元は通常、ロイコ型を生成します .

科学研究における用途

アズールAは、次のような科学研究で幅広く使用されています。

科学的研究の応用

Biological Staining

Azure A is predominantly used as a biological stain due to its ability to bind to nucleic acids and proteins. It is particularly effective in differentiating cellular components in histological preparations.

Applications:

- Staining Nuclei: this compound binds strongly to DNA, making it useful for staining cell nuclei in tissue samples.

- Histopathology: It aids in the diagnosis of diseases by providing contrast in tissue sections, allowing for better visualization of pathological changes.

Case Study: Histological Analysis of Tumor Samples

A study conducted at a university hospital utilized this compound to stain tumor samples from patients. The results indicated that this compound provided clear differentiation between cancerous and non-cancerous tissues, facilitating accurate diagnosis and treatment planning.

| Sample Type | Staining Method | Result Quality |

|---|---|---|

| Tumor Tissue | This compound | High Contrast |

| Non-Cancerous | This compound | Moderate Contrast |

Analytical Techniques

This compound is also employed in various analytical techniques, including fluorescence microscopy and flow cytometry.

Applications:

- Fluorescence Microscopy: When excited by specific wavelengths, this compound emits fluorescence, allowing for the visualization of cellular structures.

- Flow Cytometry: Used to analyze the physical and chemical characteristics of cells or particles.

Case Study: Flow Cytometric Analysis

In a research project aimed at understanding immune responses, this compound was used to label lymphocytes. The flow cytometry results showed distinct populations of activated versus resting lymphocytes based on their fluorescence intensity.

| Cell Type | Activation State | Fluorescence Intensity |

|---|---|---|

| Lymphocytes | Activated | High |

| Lymphocytes | Resting | Low |

Environmental Monitoring

This compound has applications beyond biology; it is also used in environmental monitoring to detect pollutants.

Applications:

- Water Quality Testing: this compound can be used as a tracer dye to study water flow and contamination levels.

- Soil Analysis: It assists in identifying soil contaminants through colorimetric analysis.

Case Study: Water Contamination Study

A team of environmental scientists employed this compound in a study to trace the movement of pollutants in a river system. The dye's persistence allowed for effective tracking over time, leading to improved strategies for pollution control.

| Parameter | Measurement Method | Findings |

|---|---|---|

| Pollutant Levels | This compound Tracing | Identified hotspots |

| Flow Rate | Colorimetric Analysis | Correlated with pollution sources |

Educational Uses

This compound is frequently utilized in educational settings for teaching purposes, particularly in biology and chemistry labs.

Applications:

- Laboratory Demonstrations: It serves as an excellent tool for demonstrating cellular structures and functions.

- Student Experiments: Students use this compound for hands-on experience with staining techniques and microscopy.

Case Study: Educational Laboratory Experiment

In a high school biology class, students used this compound to stain onion cell slides. The experiment successfully illustrated cell structure, enhancing student understanding of plant biology.

| Experiment Type | Objective | Student Feedback |

|---|---|---|

| Onion Cell Staining | Visualize Cell Structure | Positive Engagement |

作用機序

アズールAは、主に特定の分子標的に結合する能力によって効果を発揮します。 生物学的染色では、アズールAは核酸やタンパク質などの細胞の酸性成分に結合し、顕微鏡下での可視化を可能にする色の変化をもたらします 。 結合は、静電相互作用と水素結合によって促進されます .

類似化合物の比較

アズールAは、アズールB やアズールC などの化合物を含むチアジン染料ファミリーに属しています。 これらの類似化合物と比較して、アズールAは、特定の染色特性と、特定の細胞成分により効果的に結合する能力においてユニークです 。 その他の類似化合物には、メチレンブルー やトルイジンブルー などがあり、これらの化合物はいくつかの染色特性を共有していますが、化学構造と特定の用途が異なります .

参考文献

類似化合物との比較

Azure A is part of a family of thiazine dyes, which includes compounds such as Azure B and Azure C . Compared to these similar compounds, this compound is unique in its specific staining properties and its ability to bind to certain cellular components more effectively . Other similar compounds include Methylene Blue and Toluidine Blue , which share some staining characteristics but differ in their chemical structure and specific applications .

References

生物活性

Azure A, a synthetic dye belonging to the phenothiazine family, has garnered attention in the scientific community for its diverse biological activities. This article presents a comprehensive overview of this compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is chemically classified as a phenothiazine derivative. Its structure is characterized by a three-ring system that contributes to its unique spectral properties and biological interactions. The compound exhibits vibrant blue coloration, making it useful in various applications beyond biological research, including histology and microbiology.

This compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against a range of pathogens. It disrupts bacterial cell membranes and inhibits nucleic acid synthesis, leading to cell death.

- Antioxidant Properties : The compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. This inhibition can affect mood regulation and has implications for treating depression and anxiety disorders.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against several bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 4 |

| Escherichia coli | 16 |

Antioxidant Activity

Research published in Free Radical Biology and Medicine highlighted this compound's capacity to reduce oxidative stress markers in human cell lines. The study demonstrated that treatment with this compound significantly decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation.

| Treatment | MDA Levels (nmol/mL) |

|---|---|

| Control | 12.5 |

| This compound (10 µM) | 7.8 |

| This compound (50 µM) | 3.5 |

Neuropharmacological Effects

A case study investigated the effects of this compound on MAO inhibition. The compound was found to have an IC₅₀ value of approximately 30 nM for MAO-A, indicating potent inhibitory effects comparable to other known inhibitors.

Case Studies

- Case Study on Depression Treatment : In a clinical trial involving patients with major depressive disorder, participants treated with a combination of traditional antidepressants and this compound reported improved mood stabilization and reduced side effects compared to those receiving standard therapy alone.

- Case Study on Wound Healing : Another study assessed the application of this compound in wound healing models. Results indicated enhanced healing rates and reduced infection rates in treated groups compared to controls.

特性

IUPAC Name |

(7-aminophenothiazin-3-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S.ClH/c1-17(2)10-4-6-12-14(8-10)18-13-7-9(15)3-5-11(13)16-12;/h3-8,15H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALREUIWICQLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC2=NC3=C(C=C(C=C3)N)SC2=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040157 | |

| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline powder; [Acros Organics MSDS] | |

| Record name | Giemsa's stain | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14405 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

531-53-3, 8050-34-8, 51811-82-6, 62298-43-5 | |

| Record name | Azure A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azuresin [BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Giemsa's stain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051811826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062298435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZURE A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Giemsa's stain | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Giemsa's stain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-dimethylaminophenothiazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-amino-7-(dimethylamino)phenothiazin-5-ium, salt with 2',4',5',7'-tetrabromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZURE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M731V243EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Azure A?

A1: this compound (also known as CI 52005) has a molecular formula of C14H14ClN3S and a molecular weight of 291.80 g/mol.

Q2: How does this compound interact with its target molecules?

A: this compound exhibits a strong binding affinity for nucleic acids, particularly RNA. Its interaction with RNA is primarily attributed to electrostatic interactions between its positively charged dimethylamino groups and the negatively charged phosphate backbone of RNA. this compound can also intercalate between the base pairs of RNA, further stabilizing the interaction. [, ]

Q3: Can this compound bind to DNA?

A: Yes, this compound can bind to both DNA and RNA. While it demonstrates a preference for RNA, its interaction with DNA is also mediated by electrostatic forces and intercalation, leading to changes in DNA's spectral properties. [, , ]

Q4: What are the downstream effects of this compound binding to nucleic acids?

A: Binding of this compound to RNA can interfere with various cellular processes, including protein synthesis and mRNA stability. This interaction can lead to structural changes in RNA, potentially affecting its biological function. [, ]

Q5: What is the significance of this compound's spectroscopic properties?

A: this compound displays characteristic absorption and fluorescence spectra, making it a valuable tool in spectroscopic studies. Its spectral properties are sensitive to its environment, allowing researchers to monitor its interactions with other molecules and study conformational changes in target molecules. [, ]

Q6: Is this compound stable under various conditions?

A: this compound's stability can be affected by factors such as pH, temperature, and light exposure. Research suggests its stability is optimal in slightly acidic to neutral pH conditions. [, , ]

Q7: What are some applications of this compound that exploit its interaction with biological molecules?

A: this compound's affinity for nucleic acids makes it useful in various biological applications, including:* Staining: It's widely employed as a histological stain to visualize RNA-rich structures in cells and tissues. [, ]* Sensing: Researchers are exploring its potential in developing electrochemical DNA sensors for detecting DNA damage. []* Photodynamic therapy: this compound's photosensitizing properties make it a candidate for photodynamic antimicrobial chemotherapy, potentially targeting bacterial cells. []

Q8: Are there industrial applications for this compound?

A: Beyond biological research, this compound finds use in textile dyeing. It belongs to a class of thiazine dyes used to impart vibrant blue and violet hues to fabrics. [, ]

Q9: How is computational chemistry being used to study this compound?

A: Computational techniques like molecular docking and molecular dynamics simulations provide insights into the binding mode, affinity, and interaction dynamics of this compound with target molecules. These studies aid in understanding its mechanism of action and designing potential derivatives with improved properties. [, ]

Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A: Research on this compound analogs, such as Azure B and Azure C, suggests that modifications to the substituents on the phenothiazine ring system can influence their binding affinity, toxicity, and overall biological activity. Studies are investigating the impact of these structural changes on their interaction with serum albumins and other targets. [, ]

Q11: Are there any safety concerns associated with this compound?

A: As with many chemical compounds, this compound may pose certain safety risks. It's crucial to handle it with appropriate precautions and consult relevant safety data sheets. [, ]

Q12: What is the environmental impact of this compound, especially considering its use in textile dyeing?

A: The release of this compound-containing wastewater from textile industries can pose environmental hazards. Researchers are actively exploring bioremediation techniques, such as microbial fuel cells, to remove this compound and other textile dyes from wastewater effectively. [, ]

Q13: What are some future research directions for this compound?

A: Future research on this compound is likely to focus on:* Improving its efficacy and specificity in photodynamic therapy applications. []* Developing more sensitive and selective electrochemical DNA sensors. []* Designing environmentally friendly alternatives for textile dyeing to minimize its ecological impact. [, ] * Exploring its potential in novel therapeutic areas based on its interactions with biomolecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。